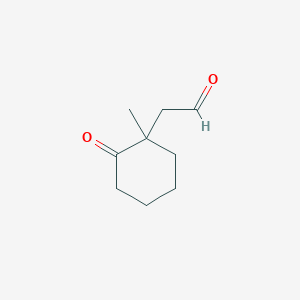![molecular formula C18H14N4O3 B14343589 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 95353-17-6](/img/structure/B14343589.png)
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which is characterized by a bicyclic heterocyclic structure. Pteridines are known for their diverse biological roles, including their presence in pigments and enzyme cofactors . This particular compound features a methoxyphenyl group and a methyl group attached to the benzo[g]pteridine core, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research explores its potential as an anticancer, antiviral, or antibacterial agent due to its structural similarity to other bioactive pteridines.
Industry: It is used in the development of dyes, pigments, and fluorescent probes
Mécanisme D'action
The mechanism of action of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Pterin (2-amino-4(3H)-pteridinone): A naturally occurring pteridine derivative.
Lumazine (2,4(1H,3H)-pteridinedione): Another pteridine derivative with biological significance.
Sepiapterin: A pteridine involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups contribute to its potential as a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
95353-17-6 |
|---|---|
Formule moléculaire |
C18H14N4O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
10-(4-methoxyphenyl)-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C18H14N4O3/c1-21-17(23)15-16(20-18(21)24)22(11-7-9-12(25-2)10-8-11)14-6-4-3-5-13(14)19-15/h3-10H,1-2H3 |
Clé InChI |
JMAHHEIKTVKTEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
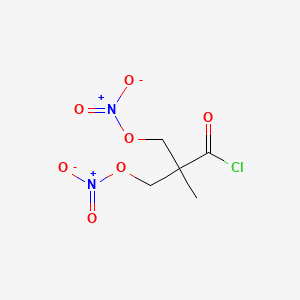
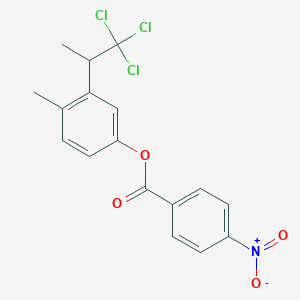
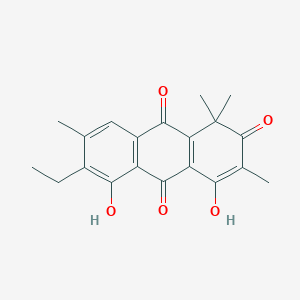
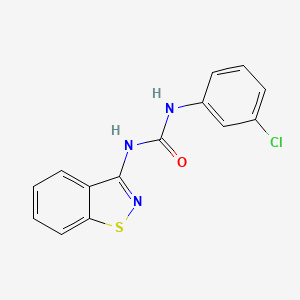

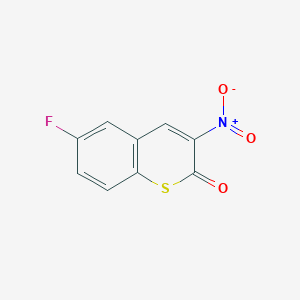
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
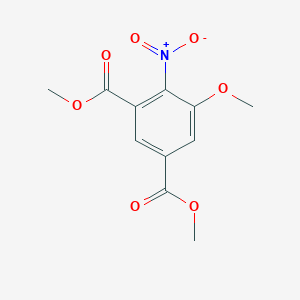
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
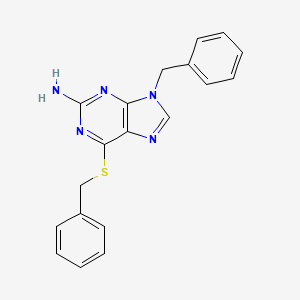
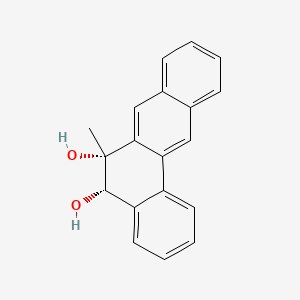
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
